molecular formula C19H14ClN3O4 B15154594 methyl 5-{[4-chloro-2-(phenylcarbonyl)phenyl]carbamoyl}-1H-imidazole-4-carboxylate

methyl 5-{[4-chloro-2-(phenylcarbonyl)phenyl]carbamoyl}-1H-imidazole-4-carboxylate

Cat. No.: B15154594
M. Wt: 383.8 g/mol
InChI Key: IXEQBDAGNPTTGC-UHFFFAOYSA-N
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Description

METHYL 5-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]-1H-IMIDAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]-1H-IMIDAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of 2-benzoyl-4-chlorophenyl isocyanate with methyl imidazole-4-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]-1H-IMIDAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

METHYL 5-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]-1H-IMIDAZOLE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]-1H-IMIDAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: Known for its antiviral activity.

    4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE: Exhibits potent antiviral properties.

Properties

Molecular Formula

C19H14ClN3O4

Molecular Weight

383.8 g/mol

IUPAC Name

methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]-1H-imidazole-5-carboxylate

InChI

InChI=1S/C19H14ClN3O4/c1-27-19(26)16-15(21-10-22-16)18(25)23-14-8-7-12(20)9-13(14)17(24)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)(H,23,25)

InChI Key

IXEQBDAGNPTTGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CN1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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